4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of biphenyl, dibromophenyl, and phenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with guanidine to yield the pyrimidine ring. The reaction conditions often require the use of strong bases like sodium hydroxide and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogen atoms in the dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde
- 3,5-Dibromoacetophenone
- 4-Bromo-4’-hydroxybiphenyl
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is unique due to its specific combination of biphenyl, dibromophenyl, and phenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C28H18Br2N2 |
---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |
InChI Key |
UHCYUVNJVPRFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.